(+)-Dihydrexidine

Description

Dihydrexidine has been used in trials studying the treatment of SPD, Cocaine-Related Disorders, and Schizotypal Personality Disorder.

DAR-0100A is under investigation in clinical trial NCT01466205 (Clinical Testing of a D1 Agonist for Cognitive Enhancement in Schizotypal Personality Disorder).

Structure

3D Structure

Properties

CAS No. |

174691-84-0 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol |

InChI |

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1 |

InChI Key |

BGOQGUHWXBGXJW-RHSMWYFYSA-N |

SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O |

Canonical SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |

Synonyms |

10,11-dihydroxyhexahydrobenzo(a)phenanthridine DAR 0100A DAR-0100A DAR0100A dihydrexidine |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Full D1 Agonist: A Technical History of (+)-Dihydrexidine

Foreword: The Unmet Need for a True D1 Agonist

For decades, the dopamine D1 receptor presented a therapeutic enigma. As the most abundant dopamine receptor subtype in the central nervous system, its role in cognition, motor control, and reward was undeniable. Yet, the pharmacological toolkit to probe its function and exploit its therapeutic potential was severely limited. The available agonists, most notably the prototypical partial agonist SKF38393, were unable to elicit the full spectrum of D1 receptor-mediated effects, leaving researchers with an incomplete understanding of this crucial target. This technical guide chronicles the history and discovery of (+)-dihydrexidine, the first high-potency, full-efficacy D1 dopamine receptor agonist, a landmark achievement that reshaped our comprehension of dopaminergic signaling and opened new avenues for therapeutic intervention in disorders like Parkinson's disease and schizophrenia.

The Dawn of Dihydrexidine: A Tale of Rational Drug Design

The story of dihydrexidine begins in the laboratory of Dr. David E. Nichols at Purdue University, a medicinal chemist with a profound interest in the structure-activity relationships of psychoactive compounds.[1][2] Recognizing the limitations of existing D1 agonists, Nichols and his team embarked on a rational drug design campaign to create a molecule that could fully engage and activate the D1 receptor.[1] Their approach was grounded in the concept of conformational restraint, a strategy to lock a flexible molecule into its biologically active conformation to enhance potency and selectivity.

The team focused on the pharmacophore of dopamine itself, aiming to incorporate its key catechol and ethylamine moieties into a rigid, multi-ring structure. This led them to explore the benzo[a]phenanthridine scaffold, a novel chemical class for dopamine receptor ligands at the time.[3] The initial synthesis of racemic dihydrexidine was a multi-step process, with early methodologies involving a low-yielding photochemical cyclization, rendering it inefficient for large-scale production. Subsequent synthetic routes were developed to improve efficiency and yield.

From Racemate to Enantiomer: Unlocking Potency and Stereoselectivity

Initial pharmacological characterization of racemic dihydrexidine revealed its promise as a potent D1 agonist. However, as with many chiral molecules, it was hypothesized that the biological activity would reside primarily in one of the two enantiomers. This led to the crucial step of resolving the racemic mixture and evaluating the individual stereoisomers.

The (+)-enantiomer, this compound (also known as DAR-0100A in clinical trials), was found to be the eutomer, possessing significantly higher affinity and functional activity at the D1 receptor compared to its (-)-counterpart. This stereoselectivity underscored the specific and high-fidelity interaction of this compound with the D1 receptor binding pocket.

Pharmacological Profile: A Deep Dive into D1 Receptor Agonism

This compound was subjected to a battery of in vitro and in vivo pharmacological assays that solidified its status as the first true full D1 agonist. These studies provided a wealth of quantitative data that distinguished it from its predecessors.

Receptor Binding Affinity

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the quantification of a ligand's affinity for its target. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a tissue or cell preparation expressing the receptor, in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated, an inverse measure of binding affinity.

For the D1 receptor, these assays typically utilize the antagonist [³H]SCH23390 as the radioligand. Studies revealed that this compound potently displaces [³H]SCH23390 from D1 receptors in rat striatal membranes, with an IC50 value of approximately 10 nM.[4] This demonstrated a significantly higher affinity than the partial agonist SKF38393.[4] While exhibiting a preference for the D1 receptor, dihydrexidine also showed moderate affinity for the D2 receptor (IC50 ≈ 130 nM) and the alpha-2 adrenergic receptor (IC50 ≈ 230 nM).[4]

Table 1: Comparative Binding Affinities (IC50, nM) of Dopaminergic Ligands

| Compound | D1 Receptor ([³H]SCH23390) | D2 Receptor ([³H]Spiperone) |

| This compound | ~10[4] | ~130[4] |

| Dopamine | ~200 | ~50 |

| SKF38393 | ~30[4] | >1000 |

Functional Efficacy: The Hallmarks of a Full Agonist

Beyond binding, the true test of an agonist lies in its ability to activate the receptor and elicit a downstream cellular response. The D1 receptor is a Gs-protein coupled receptor (GPCR), and its activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the production of the second messenger cyclic AMP (cAMP).

In functional assays measuring cAMP accumulation in rat striatal homogenates, this compound demonstrated a maximal stimulation (Emax) that was comparable to or even greater than that of dopamine itself.[4] This was a stark contrast to SKF38393, which produced only a submaximal increase in cAMP levels, confirming its partial agonist nature.[4] The effects of dihydrexidine were blocked by the selective D1 antagonist SCH23390, confirming that its functional activity was indeed mediated by the D1 receptor.[4]

Table 2: Functional Efficacy (cAMP Accumulation) of D1 Agonists

| Compound | EC50 (nM) | Emax (% of Dopamine) |

| This compound | ~50 | ~100-200%[4] |

| Dopamine | ~1000 | 100% |

| SKF38393 | ~100 | ~50%[4] |

Structure-Activity Relationships: Deconstructing the Benzo[a]phenanthridine Scaffold

The discovery of dihydrexidine spurred further investigation into the structure-activity relationships (SAR) of the benzo[a]phenanthridine class of compounds. These studies aimed to understand how modifications to the core structure would impact affinity, selectivity, and efficacy at dopamine receptors.

Key findings from these SAR studies include:

-

The Catechol Moiety: The two hydroxyl groups on the aromatic ring are crucial for high-affinity D1 receptor binding and agonist activity, mimicking the catechol group of dopamine.

-

The Nitrogen Atom: The basic nitrogen in the heterocyclic ring is essential for interaction with a conserved aspartate residue in the transmembrane domain of the D1 receptor.

-

Stereochemistry: As demonstrated by the resolution of dihydrexidine's enantiomers, the specific stereoconfiguration at the chiral centers is critical for optimal receptor interaction.

-

Substitutions on the Nitrogen: N-alkylation of the phenanthridine nitrogen can modulate the affinity and selectivity for D1 versus other dopamine receptor subtypes.

Preclinical and Clinical Development: A Journey of Promise and Peril

The potent and full D1 agonist activity of this compound made it a promising candidate for the treatment of neurological and psychiatric disorders characterized by dopamine deficiency.

Parkinson's Disease: A New Hope for Motor Control

In preclinical models of Parkinson's disease, such as the MPTP-lesioned primate model, this compound demonstrated impressive anti-parkinsonian effects, reversing motor deficits.[5] This provided strong rationale for its clinical investigation in patients with Parkinson's disease.

Early clinical trials in Parkinson's patients showed that intravenous administration of dihydrexidine could produce a brief but significant improvement in motor function.[6][7] However, these trials also revealed a major hurdle: a very short plasma half-life of less than 5 minutes and dose-limiting adverse effects, including hypotension and tachycardia, particularly with rapid infusions.[6][7] These unfavorable pharmacokinetic and side-effect profiles ultimately led to the discontinuation of its development for Parkinson's disease in the late 1990s.[5]

Schizophrenia: Targeting Cognitive Deficits

More recently, there has been a renewed interest in this compound (DAR-0100A) for its potential to treat the cognitive and negative symptoms of schizophrenia, which are thought to be associated with prefrontal cortex dopamine deficiency. Several pilot studies have explored the safety and efficacy of subcutaneous and intravenous administration of DAR-0100A in patients with schizophrenia and schizotypal personality disorder.[5][8][9]

These studies have shown that DAR-0100A is generally well-tolerated at lower doses and can increase prefrontal cortex perfusion.[10] Some studies have reported modest improvements in working memory.[5] These findings have provided proof-of-concept for the therapeutic potential of D1 agonists in treating cognitive impairment in schizophrenia, although the challenging pharmacokinetics of dihydrexidine remain a significant obstacle.[8][9]

Experimental Protocols: The Methodologies Behind the Discovery

The characterization of this compound relied on a suite of well-established pharmacological assays. Below are generalized protocols that illustrate the core principles of these key experiments.

Asymmetric Synthesis of this compound

The asymmetric synthesis of this compound has been approached through various strategies, often involving the stereoselective construction of the key chiral centers. One conceptual approach involves the following key transformations:

-

Chiral Induction: Establishing the initial stereocenter, often through the use of a chiral auxiliary or a stereoselective reaction.

-

Ring Construction: Stepwise or convergent assembly of the tetracyclic benzo[a]phenanthridine core.

-

Functional Group Manipulation: Introduction and deprotection of the crucial catechol and amine functionalities.

A detailed, step-by-step protocol is beyond the scope of this guide, but a representative synthetic scheme is illustrated below. The causality behind this experimental choice lies in the need to control the absolute stereochemistry of the final product to ensure the desired pharmacological activity resides in the (+)-enantiomer.

Caption: Workflow for a dopamine D1 receptor radioligand binding assay.

cAMP Accumulation Assay

This protocol outlines a functional assay to measure the ability of a test compound to stimulate cAMP production via the D1 receptor.

-

Cell Culture: Use a cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).

-

Assay Setup: Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Stimulation: Add varying concentrations of the test compound (e.g., this compound) to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Caption: Workflow for a D1 receptor-mediated cAMP accumulation assay.

Conclusion: The Enduring Legacy of this compound

This compound stands as a pivotal molecule in the history of dopamine receptor pharmacology. It was the culmination of a rational drug design effort that successfully addressed the long-standing need for a potent, full-efficacy D1 agonist. The in-depth characterization of its pharmacological profile provided invaluable insights into the function of the D1 receptor and its role in health and disease.

While its own therapeutic journey was hampered by pharmacokinetic challenges, the discovery of this compound laid the foundation for the development of a new generation of D1 agonists with improved drug-like properties. [11]The knowledge gained from its synthesis, SAR, and clinical evaluation continues to inform the design of novel therapeutics for Parkinson's disease, schizophrenia, and other disorders of the central nervous system. The story of this compound is a testament to the power of medicinal chemistry to create tools that not only advance our fundamental understanding of biology but also pave the way for future therapeutic breakthroughs.

References

- Darney KJ Jr, Lewis MH, Brewster WK, Nichols DE, Mailman RB. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist. Neuropsychopharmacology. 1991;5(3):187-195.

- Freedman JE, et al. Clinical testing of a D1 agonist for cognitive enhancement in schizotypal personality disorder.

- Girgis RR, et al. Effects of the D1 dopamine receptor agonist dihydrexidine (DAR-0100A) on working memory in schizotypal personality disorder. Neuropsychopharmacology. 2015;40(4):815-823.

- Gray DL, et al. The Signaling and Pharmacology of the Dopamine D1 Receptor. Int J Mol Sci. 2021;22(21):11969.

- Mailman RB, Nichols DE. Dopamine D1 receptor agonists as antiparkinson drugs. Trends Pharmacol Sci. 1998;19(7):255-256.

- Mailman RB, et al. Dihydrexidine, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys. Eur J Pharmacol. 1991;199(3):389-391.

- Mouradian MM, et al. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease. Neurology. 1998;50(6):1694-1699.

- Nichols DE. David E. Nichols - Faculty. Purdue University. Accessed January 16, 2026.

- Salmi P, Isacson R, Kull B. Dihydrexidine--the first full dopamine D1 receptor agonist. CNS Drug Rev. 2004;10(3):230-242.

- Mu Q, et al. A single 20 mg dose of the full D1 dopamine agonist dihydrexidine (DAR-0100) increases prefrontal perfusion in schizophrenia. Schizophr Res. 2007;94(1-3):332-341.

- Mottola DM, et al. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist. J Pharmacol Exp Ther. 1992;262(1):383-393.

- Wikipedia. David E. Nichols. Accessed January 16, 2026.

- Blanchet PJ, et al. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease. Clin Neuropharmacol. 1998;21(6):339-343.

- Lovenberg TW, et al. Dihydrexidine, a novel selective high potency full dopamine D-1 receptor agonist. Eur J Pharmacol. 1989;166(1):111-113.

- Taylor JR, et al. Dihydrexidine, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys. Eur J Pharmacol. 1991;199(3):389-391.

- Watts VJ, et al. Dopaminergic Benzo[a]phenanthridines: Resolution and Pharmacological Evaluation of the Enantiomers of Dihydrexidine, the Full Efficacy D1 Dopamine Receptor Agonist. J Med Chem. 1994;37(15):2382-2389.

- Brewster WK, et al. Dopaminergic Benzo[a]phenanthridines: Resolution and Pharmacological Evaluation of the Enantiomers of Dihydrexidine, the Full Efficacy D1 Dopamine Receptor Agonist. J Med Chem. 1994;37(15):2382-2389.

- Ghosh AK, Kass J. A new asymmetric synthesis of the dopamine D1 agonist, dihydrexidine. Chem Commun (Camb). 2010;46(8):1218-1220.

- Kohli JD, et al. Dihydrexidine: a new potent peripheral dopamine D1 receptor agonist. Eur J Pharmacol. 1993;235(1):31-35.

- McCorvy JD, Watts VJ, Nichols DE. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease. Psychopharmacology (Berl). 2012;222(1):81-87.

- Gleason SD, et al. Effects of dopamine D1 receptor agonists in rats trained to discriminate dihydrexidine. Psychopharmacology (Berl). 2006;186(1):25-31.

Sources

- 1. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand recognition and biased agonism of the D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrexidine - Wikipedia [en.wikipedia.org]

- 6. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of dopamine D1 receptor agonists in rats trained to discriminate dihydrexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Dihydrexidine: A Technical Guide to its Mechanism of Action at Dopamine Receptors

Executive Summary

(+)-Dihydrexidine (DHX), a benzo[a]phenanthridine derivative, represents a landmark molecule in dopamine pharmacology. As the first potent, full-efficacy agonist for the D1-like dopamine receptor family, it has been an indispensable tool for elucidating the physiological roles of D1 receptor activation. This guide provides an in-depth analysis of the molecular mechanisms underpinning DHX's interaction with dopamine receptors. We will explore its binding affinity profile, its functionally selective agonism at both D1-like and D2-like receptors, the downstream signaling cascades it initiates, and the standard methodologies used to characterize its activity. A core focus will be on the nuanced concepts of biased agonism, particularly DHX's differential efficacy at Gαs- versus Gαolf-coupled D1 receptors, which has profound implications for its region-specific effects within the central nervous system.

Introduction: The Significance of a Full D1 Agonist

For decades, the exploration of the dopamine D1 receptor's function was hampered by the lack of a selective and fully efficacious agonist. Early compounds, like the prototypical partial agonist SKF38393, could only elicit a submaximal response compared to endogenous dopamine, leaving the full therapeutic potential of D1 receptor stimulation unclear. The introduction of this compound in the late 1980s revolutionized the field.[1][2] Unlike its predecessors, DHX was shown to stimulate cyclic AMP (cAMP) synthesis to a degree comparable to or greater than dopamine itself, establishing it as the first true full agonist.[2] This property provided researchers with a critical tool to probe the roles of D1 receptor signaling in motor control, cognition, and reward, and demonstrated potent antiparkinsonian effects in primate models of Parkinson's disease.[2]

Dopamine receptors are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[3] D1-like receptors classically couple to stimulatory G-proteins (Gαs/olf) to activate adenylyl cyclase, while D2-like receptors couple to inhibitory G-proteins (Gαi/o) to suppress it.[3] DHX, while primarily a D1-like agonist, also interacts with D2-like receptors, but its action at these sites is complex and functionally selective, a topic this guide will explore in detail.[1][4]

Receptor Binding Profile of this compound

The initial step in DHX's mechanism of action is its binding to dopamine receptors. Its affinity is highest for the D1 and D5 subtypes, with a moderate selectivity of approximately 10-fold over the D2 receptor.[4][5] Radioligand binding assays, which measure the displacement of a radiolabeled ligand by DHX, have been used to determine its inhibition constant (Ki) or IC50 across various receptor subtypes.

Like many agonists, DHX's competition curve for D1 binding sites is best fit by a two-site model, suggesting it recognizes both high-affinity (G-protein coupled) and low-affinity (G-protein uncoupled) states of the receptor.[6]

Table 1: Representative Binding Affinities of this compound

| Receptor Subtype | Ligand Type | Affinity Value (nM) | Species/Tissue | Source(s) |

| D1 | Agonist | IC50 ≈ 10 | Rat Striatum | [6] |

| K D (High) = 3 | Rat Striatum | [6] | ||

| K D (Low) = 75 | Rat Striatum | [6] | ||

| D2 | Agonist | IC50 ≈ 130 | Rat Striatum | [6] |

| α2-Adrenergic | Agonist | IC50 ≈ 230 | Rat Brain | [6] |

Functional Activity at D1-Like Receptors: Biased Agonism

DHX is defined by its full agonist activity at the D1 receptor, potently stimulating the canonical G-protein signaling pathway. However, its functional efficacy is not uniform and depends critically on the specific G-protein subtype to which the receptor is coupled. This phenomenon is a key example of biased agonism.

Gαs vs. Gαolf Signaling Bias

The stimulatory G-proteins that couple to D1 receptors show distinct neuroanatomical expression. Gαolf is the predominant subtype in the striatum, a key region for motor control, whereas Gαs is dominant in cortical regions associated with cognition.[7][8] Groundbreaking research has demonstrated that DHX behaves as a full agonist at D1 receptors coupled to Gαs , but as a partial agonist at D1 receptors coupled to Gαolf .[7][8][9]

This differential activity means DHX can elicit a maximal D1 response in the cortex while producing a submaximal response in the striatum, relative to dopamine.[7] This G-protein-specific bias is a critical mechanistic feature that may explain the dissociation between its cognitive-enhancing and motor effects and opens new avenues for designing region-selective therapeutics.[8][10]

Downstream Signaling Cascade

Upon binding to the D1 receptor, DHX stabilizes a conformation that facilitates the exchange of GDP for GTP on the associated Gαs/olf subunit. The activated Gα subunit dissociates and stimulates adenylyl cyclase (AC) , which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP) .[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) , which then phosphorylates a host of downstream targets, including DARPP-32, to modulate neuronal excitability and gene expression.[10]

Functional Activity at D2-Like Receptors: Functional Selectivity

While DHX has a lower affinity for D2 receptors, it still engages them with functional consequences. However, its profile is not that of a simple agonist or antagonist but is instead pathway-dependent, a concept known as functional selectivity .[1]

DHX acts as a full agonist in assays measuring the inhibition of adenylyl cyclase, the canonical D2 receptor (Gαi/o-coupled) pathway.[1] Paradoxically, in assays measuring other D2-mediated functions, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels or the inhibition of dopamine release, DHX shows little to no agonist activity and can even act as an antagonist , blocking the effects of other D2 agonists like quinpirole.[1]

This functional selectivity explains why DHX generally lacks the behavioral effects associated with D2 receptor agonism, despite its ability to bind to the receptor and modulate cAMP levels.[4] The molecule appears to stabilize a unique receptor conformation that is competent for Gαi/o coupling but not for coupling to other downstream effectors.

Sources

- 1. Functional selectivity of dopamine receptor agonists. II. Actions of dihydrexidine in D2L receptor-transfected MN9D cells and pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Dihydrexidine - Wikipedia [en.wikipedia.org]

- 5. D1/D2-dopamine receptor agonist dihydrexidine stimulates inspiratory motor output and depresses medullary expiratory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gs- versus Golf-dependent functional selectivity mediated by the dopamine D1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gs- versus Golf-dependent functional selectivity mediated by the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

pharmacological properties of the (+)-enantiomer of dihydrexidine

An In-depth Technical Guide to the Pharmacological Properties of (+)-Dihydrexidine

Authored by: Gemini, Senior Application Scientist

Abstract

Dihydrexidine, introduced in the late 1980s, represented a significant breakthrough in dopamine receptor pharmacology as the first potent, bioavailable, full-efficacy agonist for the D1 dopamine receptor.[1][2] Prior to its development, the field was limited to partial agonists like SKF38393, which hampered a full understanding of D1 receptor function and therapeutic potential.[1][2] This guide provides a detailed technical overview of the pharmacological properties of the (6aR,12bS)-(+)-enantiomer of dihydrexidine, the pharmacologically active form of the compound.[3] We will explore its receptor binding profile, functional activity, downstream signaling mechanisms, and the preclinical and clinical insights it has provided. This document is intended for researchers, neuroscientists, and drug development professionals engaged in the study of dopaminergic systems and related CNS disorders.

Molecular Profile and Stereochemistry

Dihydrexidine (trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine) is a conformationally rigid molecule designed to incorporate the β-phenyldopamine pharmacophore.[4] Racemic dihydrexidine is a mixture of two enantiomers. Pharmacological studies have definitively shown that the biological activity resides almost exclusively in the (+)-enantiomer.[3]

Through resolution of the racemate and X-ray analysis, the absolute configuration of the active enantiomer was determined to be (6aR,12bS)-(+)-dihydrexidine .[3] This stereoselectivity is crucial, as the (+)-enantiomer possesses significantly higher affinity and functional potency at both D1 and D2 dopamine receptors compared to its (-)-counterpart.[3]

Receptor Binding Profile: Affinity and Selectivity

The primary pharmacological target of this compound is the D1-like dopamine receptor family (D1 and D5). It binds with high potency and acts as a full agonist.[5][6][7] While it is often termed "D1-selective," it possesses significant affinity for D2-like receptors as well, though its functional activity at D2 is complex (see Section 4).

The binding affinity of racemic dihydrexidine and its enantiomers has been characterized in various preparations. The (+)-enantiomer consistently shows the highest affinity.

Table 1: Receptor Binding Affinities of Dihydrexidine Enantiomers

| Compound | Receptor | Preparation | Radioligand | K₀.₅ / IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| This compound | D1 | Rat Striatum | [³H]SCH23390 | 5.6 | [3] |

| Racemic Dihydrexidine | D1 | Rat Striatum | [³H]SCH23390 | 11.6 | [3] |

| (-)-Dihydrexidine | D1 | Rat Striatum | [³H]SCH23390 | 149 | [3] |

| This compound | D2 | Rat Striatum | [³H]Spiperone | 87.7 | [3] |

| Racemic Dihydrexidine | D2 | Rat Striatum | N/A | ~130 | [5] |

| (-)-Dihydrexidine | D2 | Rat Striatum | [³H]Spiperone | ~1000 | [3] |

| Racemic Dihydrexidine | α2-Adrenoceptor | N/A | N/A | ~230 |[5] |

Data synthesized from multiple sources. K₀.₅ and IC₅₀ values are measures of binding affinity.

As the data illustrates, the (+)-enantiomer has approximately 15-fold greater affinity for the D1 receptor over the D2 receptor (5.6 nM vs 87.7 nM).[3] The D1 and D2 activities of dihydrexidine reside principally in this (+)-enantiomer.[3]

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinity is a foundational experiment in pharmacology. The causality behind this choice is to quantify the physical interaction between the ligand (this compound) and its target receptor. A self-validating protocol includes saturation and competition experiments.

Objective: To determine the binding affinity (Kᵢ) of this compound for the D1 dopamine receptor.

Materials:

-

Rat striatal membrane homogenates (source of D1 receptors).

-

[³H]SCH23390 (a high-affinity, selective D1 antagonist radioligand).

-

Unlabeled this compound (competitor ligand).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Scintillation fluid and vials.

-

Glass fiber filters and a cell harvester.

-

Liquid scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled this compound.

-

Incubation: In test tubes, combine a fixed concentration of [³H]SCH23390 (typically near its Kₔ value), the membrane preparation, and varying concentrations of unlabeled this compound. Include tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-radioactive D1 antagonist like unlabeled SCH23390 or Butaclamol).

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Termination & Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the resulting competition curve using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Competition Assay.

Functional Activity and Downstream Signaling

The defining characteristic of this compound is its full agonist activity at the D1 receptor. Unlike partial agonists (e.g., SKF38393) which produce a submaximal response even at saturating concentrations, this compound can stimulate D1 receptor-mediated signaling to a level comparable to or greater than the endogenous ligand, dopamine.[1][5]

Canonical G-Protein Coupled Signaling

The D1 receptor is a classic G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gαs/olf.[8] Activation by an agonist like this compound initiates a well-defined signaling cascade:

-

G-Protein Activation: Ligand binding induces a conformational change in the D1 receptor, promoting the exchange of GDP for GTP on the α-subunit (Gαs or Gαolf) of the associated G-protein.

-

Adenylyl Cyclase Stimulation: The activated Gαs/olf-GTP complex dissociates and binds to and activates the enzyme adenylyl cyclase (AC).

-

cAMP Production: Activated AC catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP). Racemic dihydrexidine was shown to double the rate of cAMP synthesis in rat striatum homogenates, an effect similar to dopamine and significantly greater than the ~50% increase caused by SKF38393.[5]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the active catalytic subunits.

-

Substrate Phosphorylation: Active PKA then phosphorylates numerous downstream protein targets, including transcription factors (like CREB) and ion channels, leading to changes in gene expression and neuronal excitability.[8]

This entire cascade is specifically D1-mediated, as the effects of dihydrexidine are blocked by the selective D1 antagonist SCH23390, but not by antagonists for D2, serotonin, muscarinic, or adrenergic receptors.[5]

Caption: Canonical D1 Receptor Signaling Pathway Activated by this compound.

Functional Selectivity and Biased Agonism

While this compound has a lower affinity for the D2 receptor, it still binds to it. Interestingly, its functional effects at D2 receptors demonstrate the concept of "functional selectivity" or "biased agonism".[6][9] For example, dihydrexidine was found to be a full agonist for inhibiting adenylyl cyclase via D2L receptors but acted as an antagonist at D2L-mediated regulation of potassium channels (GIRK channels).[10] This indicates that the same ligand can stabilize different receptor conformations, leading to the engagement of distinct downstream signaling pathways.

Furthermore, its activity at the D1 receptor itself can be context-dependent. Studies have shown that dihydrexidine acts as a full agonist at D1 receptors coupled to Gαs but as a partial agonist at those coupled to Gαolf, a G-protein highly expressed in the striatum.[8] This highlights the complexity of its pharmacology, where the cellular environment and specific G-protein expression can fine-tune the drug's functional output.

Behavioral Pharmacology and Therapeutic Potential

The development of a full D1 agonist allowed for the definitive exploration of the D1 receptor's role in motor control and cognition.

-

Antiparkinsonian Effects: In primate models of Parkinson's disease (induced by MPTP), dihydrexidine demonstrated profound and potent antiparkinsonian activity.[1][2][4][11] This effect was shown to be D1-mediated, as it could be blocked by a D1 antagonist but not a D2 antagonist.[8][11] These findings provided a critical link, suggesting that direct D1 receptor activation was a viable therapeutic strategy for Parkinson's disease.[4]

-

Cognitive Enhancement: Preclinical evidence strongly suggested a role for D1 receptor agonism in improving cognitive functions, particularly working memory, which is often impaired in disorders like schizophrenia.[12] This led to clinical investigations of dihydrexidine (often referred to by its clinical development code, DAR-0100 or the active enantiomer DAR-0100A) for treating cognitive deficits in schizophrenia and schizotypal personality disorder.[6][13] A proof-of-principle study in patients with schizotypal personality disorder found that DAR-0100A significantly improved performance on working memory tasks.[13]

Clinical Trials and Limitations

Despite its promising preclinical profile, the clinical development of dihydrexidine has faced challenges.

-

Adverse Effects: Early clinical trials in Parkinson's patients using intravenous administration were halted due to dose-limiting adverse effects, most notably profound hypotension (a sharp drop in blood pressure) and tachycardia.[6][14]

-

Pharmacokinetics: The drug has an unfavorable pharmacokinetic profile, including poor oral bioavailability and a very short plasma half-life of less than 5 minutes to 2 hours.[14][15]

Later clinical trials resurrected the drug by using smaller, subcutaneous or carefully controlled intravenous infusions, which were found to be safer and better tolerated.[6][12] These trials have focused more on its potential for cognitive enhancement in schizophrenia-spectrum disorders.[12][13][16]

Conclusion

The (+)-enantiomer of dihydrexidine remains a cornerstone tool in dopamine pharmacology. It was the first compound to unequivocally demonstrate the therapeutic potential of full D1 receptor agonism, particularly for motor control in Parkinson's disease. Its complex pharmacology, including functional selectivity at D2 receptors and differential activity based on G-protein coupling, continues to provide valuable insights into the nuanced signaling of dopamine receptors. While its own clinical utility has been hampered by pharmacokinetic and tolerability issues, the foundational knowledge gained from studying this compound has paved the way for the development of a new generation of D1-targeted therapeutics with improved drug-like properties.

References

-

Mottola, D. M., Brewster, W. K., Cook, L. L., Nichols, D. E., & Mailman, R. B. (1992). Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 262(1), 383–393. ([Link])

-

Salmi, P., & Isacson, R. (2004). Dihydrexidine--the first full dopamine D1 receptor agonist. CNS Drug Reviews, 10(3), 230–242. ([Link])

-

Wikipedia. (n.d.). Dopamine receptor D1. In Wikipedia. Retrieved January 16, 2026, from ([Link])

-

Smith, M. W., Nichols, D. E., Mailman, R. B., & Lawler, C. P. (1994). Dopaminergic Benzo[a]phenanthridines: Resolution and Pharmacological Evaluation of the Enantiomers of Dihydrexidine, the Full Efficacy D1 Dopamine Receptor Agonist. Journal of Medicinal Chemistry, 37(15), 2249–2257. ([Link])

-

Salmi, P., Isacson, R., & Kull, B. (2004). Dihydrexidine — The First Full Dopamine D1 Receptor Agonist. CNS Drug Reviews, 10(3), 230-242. ([Link])

-

Wikipedia. (n.d.). Dihydrexidine. In Wikipedia. Retrieved January 16, 2026, from ([Link])

-

Taylor, J. R., Lawrence, M. S., Redmond, D. E. Jr, Elsworth, J. D., Roth, R. H., Nichols, D. E., & Mailman, R. B. (1995). Dihydrexidine, a full D1 dopamine receptor agonist, induces rotational asymmetry in hemiparkinsonian monkeys. Pharmacology Biochemistry and Behavior, 51(4), 617–622. ([Link])

-

Request PDF. (n.d.). Dihydrexidine - The First Full Dopamine D1 Receptor Agonist. Retrieved January 16, 2026, from ([Link])

-

Kohli, J. D., Horn, P. T., Glock, D., Brewster, W. K., & Nichols, D. E. (1993). Dihydrexidine: a new potent peripheral dopamine D1 receptor agonist. European Journal of Pharmacology, 235(1), 31–35. ([Link])

-

Blanchet, P. J., Fang, J., Gillespie, M., Sabounjian, L., Locke, K. W., Gammans, R., Mouradian, M. M., & Chase, T. N. (1998). Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease. Clinical Neuropharmacology, 21(6), 339–343. ([Link])

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Pharmacological Reviews, 63(1), 182–217. ([Link])

-

Free, R. B., Clark, M. J., & Sibley, D. R. (2020). Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor. Molecules, 25(1), 134. ([Link])

-

ClinicalTrials.gov. (2015). A D1 Agonist For Working Memory. Retrieved January 16, 2026, from ([Link])

-

Mu, Q., Svatkova, A., & Honey, G. D. (2007). A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia. Schizophrenia Research, 91(1-3), 280–282. ([Link])

-

Undieh, A. S. (2010). Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology. Pharmacology & Therapeutics, 126(3), 213–228. ([Link])

-

Rosell, D. R., Lieberman, J. A., & Abi-Dargham, A. (2015). Effects of the D1 dopamine receptor agonist dihydrexidine (DAR-0100A) on working memory in schizotypal personality disorder. Neuropsychopharmacology, 40(7), 1593–1600. ([Link])

-

Zhang, J., & Xiong, B. (2009). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry Letters, 19(24), 7010–7013. ([Link])

Sources

- 1. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopaminergic benzo[a]phenanthridines: resolution and pharmacological evaluation of the enantiomers of dihydrexidine, the full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrexidine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]

- 10. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrexidine, a full D1 dopamine receptor agonist, induces rotational asymmetry in hemiparkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the D1 dopamine receptor agonist dihydrexidine (DAR-0100A) on working memory in schizotypal personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

synthesis and chemical structure of (+)-dihydrexidine

An In-Depth Technical Guide to the Synthesis and Chemical Structure of (+)-Dihydrexidine

Introduction

This compound (DHX), a compound of significant interest in neuropharmacology, stands as the first potent, selective, and fully efficacious agonist for the D₁ and D₅ dopamine receptors.[1][2] Unlike partial agonists, its ability to elicit a maximal response comparable to that of dopamine itself has made it an invaluable tool for probing the function of D₁-like receptors and a promising therapeutic candidate.[1][2] It has demonstrated considerable potential in preclinical models for treating conditions such as Parkinson's disease and the cognitive deficits associated with schizophrenia.[2][3][4]

This guide offers a detailed exploration of the chemical intricacies of this compound, from its unique three-dimensional structure and stereochemistry to the elegant and evolving synthetic strategies developed for its preparation. We will delve into the rationale behind key synthetic transformations, provide detailed experimental protocols, and illustrate its primary mechanism of action, offering a comprehensive resource for researchers and professionals in medicinal chemistry and drug development.

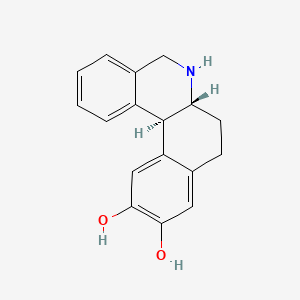

Part 1: Chemical Structure and Stereochemistry

The biological activity of dihydrexidine is intrinsically linked to its rigid, well-defined molecular architecture. Understanding this structure is fundamental to appreciating its interaction with dopamine receptors.

IUPAC Name: (+)-(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol[5]

Chemical Formula: C₁₇H₁₇NO₂[3]

Molar Mass: 267.328 g·mol⁻¹[3]

The core of the molecule is a hexahydrobenzo[a]phenanthridine scaffold, a polycyclic framework that rigidly holds the key pharmacophoric elements in a specific spatial orientation. These elements include a catechol ring (the 10,11-dihydroxy moiety), which mimics the catechol group of dopamine, and a nitrogen atom, which is protonated at physiological pH.

Stereochemical Imperatives

Dihydrexidine possesses two chiral centers at carbons 6a and 12b. This gives rise to two pairs of enantiomers. The biological activity resides almost exclusively in the (+)-enantiomer, which has the (6aR,12bS) absolute configuration.[5] The trans fusion of the two saturated rings is critical for high-affinity binding to the D₁ receptor. X-ray crystallographic analysis of diastereomeric derivatives has definitively confirmed this absolute configuration.[5] This stereoselectivity underscores the highly specific nature of the ligand-receptor interaction, where only the precise three-dimensional arrangement of the (+)-enantiomer can achieve optimal engagement with the receptor's binding pocket.

Part 2: Chemical Synthesis of this compound

The synthesis of a molecule with the structural complexity of dihydrexidine, particularly with stereochemical control, presents a significant challenge. The initial reported synthesis was inefficient for large-scale production due to a low-yielding photochemical cyclization step.[6] This section details a more recent, efficient, and scalable approach that avoids chromatographic separation, developed by Cueva and Nichols.[6]

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a strategy centered on the formation of the tricyclic core via an intramolecular cyclization. The key disconnection points are the C-N bond within the final heterocyclic ring and the C-C bond that forms the crucial trans-fused ring junction.

Caption: Retrosynthetic pathway for this compound.

A Scalable Synthetic Workflow

This synthesis achieves the target molecule in high yield from inexpensive starting materials without the need for column chromatography, making it suitable for large-scale production.[6] The key step is a piperidine-facilitated intramolecular Henry reaction (nitroaldol condensation) to construct the core ring system.

Key Reaction Parameters

| Step | Key Reagents | Solvent | Yield | Rationale |

| Acylation | Phthaloyl chloride | Dichloromethane | High | Efficiently installs the benzoyl moiety onto the nitroalkane precursor to form the key benzophenone. |

| Henry Cyclization | Piperidine | Glacial Acetic Acid | ~95% | A base-catalyzed intramolecular cyclization that forms the tricyclic nitroalkene core with high efficiency. |

| Selective Reduction | Sodium Borohydride | Methanol/DCM | ~98% | Diastereoselectively reduces the nitroalkene to establish the crucial trans stereochemistry. |

| Final Cyclization/Reduction | H₂, Pd/C, Formaldehyde | Methanol | ~90% | A one-pot reaction that reduces the nitro group and reductively aminates with formaldehyde to close the final ring. |

| Demethylation | Boron Tribromide (BBr₃) | Dichloromethane | ~95% | Cleaves the methyl ethers to reveal the final catechol moiety, which is essential for biological activity. |

Detailed Experimental Protocol (Racemic Synthesis)

The following protocol is adapted from the work of Cueva and Nichols.[6] Asymmetric synthesis or chiral resolution would be required to isolate the pure (+)-enantiomer.

Step 1: Synthesis of Benzophenone Intermediate (11)

-

Rationale: This Friedel-Crafts-type acylation creates the key acyclic precursor containing both the future A-ring and C-ring fragments. Using phthaloyl chloride is more effective than using phthalic anhydride with a Lewis acid.[6]

-

Procedure:

-

To a solution of the precursor nitroalkane 5 (1 equivalent) in anhydrous dichloromethane, add phthaloyl chloride (1.1 equivalents) at 0 °C.

-

Add aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crystalline benzophenone 11 .

-

Step 2: Intramolecular Henry Cyclization

-

Rationale: This is the key ring-forming step. Piperidine in acetic acid facilitates the deprotonation of the α-nitro carbon, which then attacks the ketone carbonyl intramolecularly. Subsequent dehydration under the acidic conditions directly yields the cyclic nitroalkene.

-

Procedure:

-

Dissolve the benzophenone 11 (1 equivalent) in glacial acetic acid.

-

Add piperidine (2 equivalents) via syringe.

-

Heat the mixture to 100 °C and stir for 4 hours.

-

Cool the reaction mixture and pour into water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the tricyclic nitroalkene.

-

Step 3: Diastereoselective Reduction of the Nitroalkene

-

Rationale: The reduction of the double bond must establish the correct trans relative stereochemistry. Sodium borohydride accomplishes this with high diastereoselectivity, likely due to steric hindrance directing the hydride attack from the less hindered face of the molecule.

-

Procedure:

-

Suspend the tricyclic nitroalkene (1 equivalent) in a mixture of methanol and dichloromethane.

-

Add sodium borohydride (NaBH₄, 3 equivalents) portion-wise at room temperature.

-

Stir the mixture for 2 hours.

-

Quench the reaction with acetone and then add water.

-

Extract with dichloromethane, dry the combined organic layers, and concentrate to yield the trans-nitroalkane.

-

Step 4: Reductive N-Cyclization

-

Rationale: This efficient one-pot procedure accomplishes two transformations. First, the nitro group is reduced to a primary amine using palladium on carbon (Pd/C) under a hydrogen atmosphere. Second, the newly formed amine is immediately cyclized with formaldehyde via a Pictet-Spengler-type reductive amination to form the final ring of the benzo[a]phenanthridine system.

-

Procedure:

-

Dissolve the trans-nitroalkane (1 equivalent) in methanol.

-

Add 10% Pd/C catalyst and an aqueous solution of formaldehyde (37%, 1.5 equivalents).

-

Subject the mixture to hydrogenation (50 psi H₂) in a Parr shaker apparatus for 24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the dimethoxy-dihydrexidine precursor.

-

Step 5: Demethylation to (±)-Dihydrexidine (1)

-

Rationale: The final step is the cleavage of the two methyl ethers to unmask the catechol group, which is critical for D₁ receptor agonism. Boron tribromide is a powerful and standard reagent for this transformation.

-

Procedure:

-

Dissolve the dimethoxy-dihydrexidine precursor (1 equivalent) in anhydrous dichloromethane and cool to -78 °C.

-

Add a solution of boron tribromide (BBr₃, 3 equivalents) in dichloromethane dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and carefully quench with methanol.

-

Concentrate the mixture, then add saturated sodium bicarbonate solution to neutralize.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield racemic dihydrexidine 1 .

-

Part 3: Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a full agonist at D₁-like dopamine receptors (D₁ and D₅).[7] It binds with high potency, having an IC₅₀ of approximately 10 nM for D₁ sites.[1][7] Its selectivity is about 10-fold higher for D₁/D₅ receptors compared to D₂ receptors.[3]

D₁ receptors are G-protein coupled receptors (GPCRs) that are typically coupled to the Gαs stimulatory protein. The binding of an agonist like dihydrexidine initiates a conformational change in the receptor, leading to the activation of a well-defined intracellular signaling cascade.

-

Receptor Binding & G-Protein Activation: this compound binds to the D₁ receptor. This stabilizes an active receptor conformation, which promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Stimulation: The activated Gαs-GTP subunit dissociates and binds to and activates the enzyme adenylyl cyclase.[1]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1][2]

-

Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins, including transcription factors and ion channels, leading to the ultimate physiological response of the neuron.

Sources

- 1. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrexidine - Wikipedia [en.wikipedia.org]

- 4. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Dihydrexidine hydrochloride | 158704-02-0 [smolecule.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. medchemexpress.com [medchemexpress.com]

The Neuroprotective Potential of (+)-Dihydrexidine: A Technical Guide for Preclinical Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining the Role of Dopamine D1 Receptor Agonism in Neuroprotection

(+)-Dihydrexidine (DHX), a potent and selective full agonist of the D1 and D5 dopamine receptors, has a well-documented history in preclinical and clinical research, primarily for its therapeutic potential in Parkinson's disease.[[“]][2][3][4][5][6] With approximately 10-fold selectivity for D1/D5 over D2 receptors, DHX was the first compound to robustly demonstrate the therapeutic promise of full D1 agonism.[2][7] While its utility in treating the motor symptoms of Parkinson's disease is established in preclinical models, a compelling but less-explored area is its potential as a neuroprotective agent.[3][8][9] This guide delves into the preclinical evidence and methodologies for evaluating the neuroprotective effects of this compound, not only in models of chronic neurodegeneration like Parkinson's disease but also in acute neuronal injury models such as ischemic stroke and traumatic brain injury.

As a Senior Application Scientist, the aim of this document is to provide a technically accurate and field-proven framework for researchers. We will move beyond simple protocol listings to explain the causal reasoning behind experimental choices, ensuring that each described protocol is a self-validating system.

Pharmacological Profile of this compound

| Property | Description | Source(s) |

| Mechanism of Action | Full agonist at D1 and D5 dopamine receptors. | [2][7] |

| Selectivity | ~10-fold selectivity for D1/D5 over D2 receptors. | [7] |

| Functional Activity | Stimulates cyclic AMP (cAMP) synthesis at a level comparable to or greater than dopamine. | [2][7] |

| Antiparkinsonian Effects | Demonstrated efficacy in reversing motor deficits in MPTP-treated primate models of Parkinson's disease. | [[“]][4][6] |

| Pharmacokinetics | Unfavorable pharmacokinetic profile has limited its clinical use in humans. | [2] |

Neuroprotective Mechanisms of D1 Receptor Agonism

The neuroprotective potential of D1 receptor activation is multifaceted, though direct evidence for this compound in all these pathways, particularly in acute injury models, is an area requiring further research. The proposed mechanisms stem from the downstream signaling cascades initiated by D1 receptor activation.

D1 Receptor Signaling Pathway

Caption: D1 receptor activation by this compound initiates a cAMP-PKA-CREB signaling cascade.

-

Anti-Apoptotic Effects: Activation of the D1 receptor-cAMP-PKA pathway can lead to the phosphorylation and activation of transcription factors like CREB (cAMP response element-binding protein). Activated CREB can upregulate the expression of anti-apoptotic proteins such as Bcl-2, thereby promoting neuronal survival. While this is a plausible mechanism, direct studies of dihydrexidine's anti-apoptotic effects in models of ischemia or trauma are needed.

-

Anti-Inflammatory Effects: Dopamine receptors are expressed on immune cells, including microglia. D1 receptor activation has been shown to have immunomodulatory effects, potentially suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10] This is a critical area for investigation in the context of TBI and stroke, where neuroinflammation is a key driver of secondary injury.

-

Antioxidant Properties: Dopamine agonists as a class have been reported to possess antioxidant properties.[3] This may be due to direct radical scavenging or the upregulation of endogenous antioxidant enzymes. Investigating whether dihydrexidine reduces markers of oxidative stress in preclinical models is a crucial step in validating this neuroprotective mechanism.

-

Promotion of Neurotrophic Factors: The D1-PKA-CREB pathway is a known regulator of Brain-Derived Neurotrophic Factor (BDNF) expression. Increased BDNF can support neuronal survival, neurogenesis, and synaptic plasticity, which are all vital for recovery from brain injury.

Preclinical Models for Evaluating Neuroprotection

A robust evaluation of a neuroprotective agent requires testing in models that replicate different aspects of human neurological disorders.

Parkinson's Disease Model: MPTP-Induced Neurodegeneration

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a cornerstone for Parkinson's disease research, as it selectively destroys dopaminergic neurons in the substantia nigra.[5][11]

Experimental Workflow:

Sources

- 1. consensus.app [consensus.app]

- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection and dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dihydrexidine, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Neuroprotective effect of dopamine agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D1 and functionally selective dopamine agonists as neuroprotective agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A dopamine D1-like receptor agonist ameliorates stab wound-induced brain injury through its immunosuppressive effect | Sciety Labs (Experimental) [labs.sciety.org]

- 11. Neuroprotective effect of C1-inhibitor following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Role of (+)-Dihydrexidine in Modulating Cyclic AMP Synthesis

<_SPLIT_TOKEN_FOR_T-H-I-N-K>

Abstract: This technical guide provides a comprehensive examination of (+)-dihydrexidine (DHX), a potent and full-efficacy agonist for the D1-like dopamine receptor family (D1/D5). We delve into the molecular mechanisms by which this compound modulates intracellular cyclic adenosine monophosphate (cAMP) synthesis, a critical second messenger in numerous neuronal signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in dopamine receptor pharmacology and neuroscience. We will explore the canonical Gs-protein-coupled signaling cascade, present quantitative data on DHX's potency and efficacy, and provide a detailed, field-proven protocol for quantifying cAMP accumulation in a cellular context.

Introduction: The Significance of D1 Receptor Agonism and this compound

The dopamine D1 receptor, a G-protein coupled receptor (GPCR), is a pivotal modulator of motor control, reward, motivation, and cognitive functions.[1] Dysregulation of D1 receptor signaling is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2][3][4] For many years, the field was limited by the lack of selective and fully efficacious D1 receptor agonists, with prototypical compounds like SKF38393 acting only as partial agonists.[2][5]

The advent of this compound in the late 1980s marked a significant breakthrough.[2][6] As the first potent, full-efficacy D1 agonist, DHX provided an invaluable pharmacological tool to probe the functional roles of D1 receptor activation.[2][7] Unlike its predecessors, this compound was shown to stimulate cAMP synthesis to a degree comparable to or even greater than endogenous dopamine.[2][5] This property has made it instrumental in elucidating the downstream consequences of robust D1 receptor engagement.

This guide will focus specifically on the core mechanism of this compound's action: its ability to stimulate the synthesis of cyclic AMP. Understanding this process at a technical level is fundamental for designing experiments, interpreting data, and developing novel therapeutics targeting the D1 receptor.

Molecular Mechanism: this compound-Mediated cAMP Synthesis

The canonical signaling pathway initiated by the activation of the D1 dopamine receptor is the stimulation of adenylyl cyclase, leading to the production of cAMP.[1][8] this compound, as a full agonist, robustly triggers this cascade.

The D1 Receptor-G Protein-Adenylyl Cyclase Axis

The process begins with the binding of this compound to the D1 receptor. This induces a conformational change in the receptor, which in turn activates a heterotrimeric G protein, specifically one containing a Gs alpha subunit (Gαs).[1][9] The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit.[9]

This GTP binding causes the dissociation of the Gαs subunit from the Gβγ dimer.[9] The now-active, GTP-bound Gαs subunit directly interacts with and activates adenylyl cyclase, a membrane-bound enzyme.[10][11] Activated adenylyl cyclase then catalyzes the conversion of ATP into the second messenger, cyclic AMP.[9] This signal is amplified because a single activated receptor can activate multiple G proteins, and each activated adenylyl cyclase can generate a substantial amount of cAMP.[9]

The generated cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which goes on to phosphorylate a multitude of cellular substrates, leading to the diverse physiological effects of D1 receptor activation.[1][9]

Caption: D1 Receptor Signaling Cascade Initiated by this compound.

Potency and Efficacy of this compound

This compound is characterized by its high potency and full efficacy at the D1 receptor.[7][12][13]

-

Potency: It competes for D1 binding sites with an IC50 of approximately 10 nM.[7][12]

-

Efficacy: In homogenates of rat striatum, this compound has been shown to double the rate of cAMP synthesis, an effect comparable to that of dopamine itself.[7] This is in stark contrast to the partial agonist SKF38393, which only elicits a maximal increase of about 50%.[7] This full efficacy is a defining characteristic of DHX and is critical for its utility in research and potential therapeutic applications.[2][5]

The stimulation of cAMP synthesis by this compound is specifically mediated by the D1 receptor, as these effects are blocked by the selective D1 antagonist SCH23390.[7]

| Compound | Receptor Target | Potency (IC50) | Efficacy (cAMP Synthesis) | Reference |

| This compound | D1 Dopamine | ~10 nM | Full agonist (~100% increase) | [7][12] |

| Dopamine | D1 Dopamine | N/A | Endogenous full agonist | [7] |

| SKF38393 | D1 Dopamine | ~30 nM | Partial agonist (~50% increase) | [7] |

| SCH23390 | D1 Dopamine | N/A | Antagonist (blocks agonist effect) | [7] |

Experimental Protocol: Quantification of cAMP Accumulation

To empirically validate and quantify the effects of this compound on cAMP synthesis, a robust and reproducible experimental workflow is essential. The Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay is a widely adopted method for this purpose due to its sensitivity and high-throughput compatibility.[14][15][16][17]

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay.[17][18] In this assay, cAMP produced by the cells competes with a labeled cAMP conjugate (acceptor) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor.[16][18] When the donor and acceptor are in close proximity (i.e., when the labeled cAMP is bound to the antibody), excitation of the donor results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength.[17] An increase in intracellular cAMP from the experimental sample will compete with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.[16][17] This decrease in signal is inversely proportional to the concentration of cAMP in the sample.[17]

Caption: Experimental Workflow for HTRF cAMP Accumulation Assay.

Detailed Step-by-Step Methodology

This protocol is a self-validating system, incorporating necessary controls for accurate data interpretation.

Materials:

-

Cells expressing the human D1 dopamine receptor (e.g., stably transfected CHO-K1 or HEK293 cells)

-

Cell culture medium and supplements

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[16]

-

HTRF cAMP assay kit (containing cAMP standard, labeled cAMP-d2, and anti-cAMP antibody-cryptate)

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture D1-expressing cells in appropriate medium until they reach 80-90% confluency.

-

On the day of the assay, harvest cells and resuspend them in stimulation buffer.

-

Dispense the cell suspension into a 384-well plate at a pre-optimized density (e.g., 1500 cells/well).[15] This step is critical; using too many cells can deplete the ligand or produce a signal outside the linear range of the standard curve.[19]

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in stimulation buffer containing a PDE inhibitor to create a concentration-response curve.[20] The PDE inhibitor is crucial to prevent the enzymatic degradation of newly synthesized cAMP, ensuring an accurate measurement of its accumulation.

-

-

Cell Stimulation:

-

Add the diluted this compound solutions to the wells containing the cells.

-

Include control wells:

-

Basal control: Cells with stimulation buffer and PDE inhibitor only.[20]

-

Positive control: Cells with a known adenylyl cyclase activator like forskolin to determine the maximum possible cAMP response.

-

-

Incubate the plate at room temperature for a pre-optimized time (e.g., 30-60 minutes).[15][20]

-

-

Cell Lysis and cAMP Detection:

-

Incubation and Plate Reading:

-

Data Acquisition and Analysis:

-

Standard Curve: Generate a cAMP standard curve on the same plate by serially diluting the cAMP standard provided in the kit.[15][20] Plot the fluorescence ratio against the known cAMP concentrations.

-

Data Conversion: Convert the raw fluorescence ratio from the experimental wells into cAMP concentrations using the standard curve.[19] This conversion is essential for accurate interpretation, as raw fluorescence data can be misleading.[19]

-

Dose-Response Curve: Plot the calculated cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 (half-maximal effective concentration) and Emax (maximum response).[20]

-

Conclusion

This compound remains a cornerstone tool in dopamine receptor research due to its status as a potent, full-efficacy D1 agonist. Its primary mechanism of action involves the robust stimulation of the D1 receptor-Gs protein-adenylyl cyclase signaling axis, leading to a significant and measurable increase in intracellular cAMP synthesis.[2][7] The technical protocols outlined in this guide, particularly the HTRF cAMP assay, provide a reliable and quantitative method for characterizing the modulatory role of this compound and other D1-targeting compounds. A thorough understanding of this mechanism and the associated experimental methodologies is critical for advancing our knowledge of D1 receptor pharmacology and for the development of novel therapeutics for associated neurological and psychiatric disorders.

References

-

Gs alpha subunit - Wikipedia. Wikipedia. [Link]

-

Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist. PubMed. [Link]

-

A New Competition Binding Assay for Determination of the cAMP Content of Human Leukocytes. PubMed. [Link]

-

Competitive Protein Binding Assay of Camp 1 Using Thyroid Cytosol. Taylor & Francis Online. [Link]

-

Dihydrexidine | D1-like dopamine receptor (D1/D5) agonist. AdooQ®. [Link]

-

Dihydrexidine: A New Potent Peripheral Dopamine D1 Receptor Agonist. PubMed. [Link]

-

Dihydrexidine--the first full dopamine D1 receptor agonist. PubMed. [Link]

-

Dihydrexidine — The First Full Dopamine D1 Receptor Agonist. PMC - PubMed Central. [Link]

-

Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... ResearchGate. [Link]

-

cAMP assay principle. In this competitive assay, an anti-cAMP antibody... ResearchGate. [Link]

-

Splice variants of the alpha subunit of the G protein Gs activate both adenylyl cyclase and calcium channels. PubMed. [Link]

-

Schematic diagram of D1-like dopamine receptor and D2-like dopamine... ResearchGate. [Link]

-

HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Molecular Devices. [Link]

-

Drosophila stimulatory G protein alpha subunit activates mammalian adenylyl cyclase but interacts poorly with mammalian receptors: implications for receptor-G protein interaction. PNAS. [Link]

-

Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]

-

Activation of the alpha subunit of Gs in intact cells alters its abundance, rate of degradation, and membrane avidity. NIH. [Link]

-

Principles of commonly used cAMP assays. (A) A colorimetric competitive... ResearchGate. [Link]

-

Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist. PubMed. [Link]

-

Dihydrexidine - The First Full Dopamine D1 Receptor Agonist | Request PDF. ResearchGate. [Link]

-

How to run a cAMP HTRF assay. YouTube. [Link]

-

Mechanisms for the modulation of dopamine D 1 receptor signaling in striatal neurons. Frontiers. [Link]

-

The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers. [Link]

-

Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease. MDPI. [Link]

-

Dihydrexidine, a novel selective high potency full dopamine D-1 receptor agonist. PubMed. [Link]

-

Schematic representation of dopamine signaling pathway. ResearchGate. [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). CSH Protocols. [Link]

-

Experiment design to test cAMP levels. (HELP). Reddit. [Link]

-

Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. PMC. [Link]

-

cAMP Accumulation Assay. Creative BioMart. [Link]

-

Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease. Cochrane Library. [Link]

-

Dopamine D1 agonist effects in late-stage Parkinson's disease. medRxiv. [Link]

-

D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease. PubMed. [Link]

-

Dihydrexidine - Wikipedia. Wikipedia. [Link]

-

Behavioral effects in the rat of dihydrexidine, a high-potency, full-Efficacy D1 dopamine receptor agonist. ResearchGate. [Link]

Sources

- 1. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 2. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrexidine, a novel selective high potency full dopamine D-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 10. Splice variants of the alpha subunit of the G protein Gs activate both adenylyl cyclase and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. adooq.com [adooq.com]

- 13. Dihydrexidine: a new potent peripheral dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. bdb99.ucsd.edu [bdb99.ucsd.edu]

- 16. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 17. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

early in vitro studies on (+)-dihydrexidine's efficacy

An In-Depth Technical Guide to the Early In Vitro Efficacy of (+)-Dihydrexidine: A Pioneering Full D1 Dopamine Receptor Agonist

Introduction

For many years, the exploration of the functional role of the dopamine D1 receptor was hindered by the lack of suitable pharmacological tools.[1][2] Researchers were largely reliant on benzazepine compounds, such as SKF38393, a prototypical D1 receptor partial agonist.[1][2] While useful, partial agonists possess limited intrinsic efficacy, meaning they cannot elicit the full physiological response of the endogenous ligand, dopamine. This fundamental limitation left the therapeutic potential of robust D1 receptor activation an open and critical question.

The landscape changed with the introduction of dihydrexidine (DHX) in the late 1980s.[2] As a conformationally rigid benzo[a]phenanthridine, dihydrexidine was identified as the first high-potency, full-efficacy agonist for the D1 receptor.[3] Early in vitro studies were pivotal in establishing its pharmacological profile, demonstrating conclusively that its activity resides in the (+)-enantiomer. This guide provides a detailed technical overview of these foundational experiments, explaining the causality behind the chosen methodologies and synthesizing the key data that defined this compound as a landmark tool in dopamine research.

Part 1: Receptor Binding and Selectivity Profile

Expertise & Experience: The Rationale Behind Binding Assays

Before assessing a compound's functional effect, it is imperative to determine its affinity for the intended molecular target. Radioligand competition binding assays are the gold standard for this purpose. The core principle involves using a radiolabeled ligand (a "hot" drug) with known high affinity and selectivity for the receptor of interest. An unlabeled test compound (a "cold" drug), such as dihydrexidine, is then introduced at increasing concentrations to compete for the same binding sites. The concentration at which the test compound displaces 50% of the radioligand is its IC50 (inhibitory concentration, 50%), a direct measure of its binding affinity.

For the D1 receptor, [3H]SCH23390, a potent and selective D1 antagonist, is the canonical radioligand. Its use allows for a precise quantification of the affinity of novel compounds like dihydrexidine at the D1 receptor site. By performing similar assays for other receptors (e.g., D2, adrenergic), a comprehensive selectivity profile can be built, which is crucial for predicting potential off-target effects.

Experimental Protocol: D1 Receptor Competition Binding Assay